molecular formula C11H11Cl2N3O B1375869 5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride CAS No. 1351647-27-2

5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B1375869
CAS No.: 1351647-27-2
M. Wt: 272.13 g/mol
InChI Key: CEVYVROZEUXPPW-UHFFFAOYSA-N
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Description

5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride is a chemical compound with the molecular formula C11H10ClN3O·HCl and a molecular weight of 272.13 g/mol. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride typically involves the following steps:

  • Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving the appropriate starting materials.

  • Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a chlorophenyl derivative reacts with the azetidine ring.

  • Oxidation to Form the Oxadiazole Ring: The final step involves the oxidation of the intermediate compound to form the oxadiazole ring structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups into the compound.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed: The major products formed from these reactions include various derivatives of the oxadiazole ring, which can have different biological activities and applications.

Scientific Research Applications

Chemistry: In chemistry, 5-azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: This compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used in biological research to study the effects of oxadiazole derivatives on various biological systems.

Medicine: In medicinal chemistry, this compound can be explored for its therapeutic potential. It may be used in the development of new drugs for treating various diseases, such as infections and cancer.

Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial applications where oxadiazole derivatives are required.

Mechanism of Action

The mechanism by which 5-azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • Oxazole Derivatives: Oxazole derivatives are structurally similar to oxadiazoles and share some biological activities.

  • Imidazole Derivatives: Imidazole derivatives also contain a five-membered ring with nitrogen atoms and exhibit similar biological properties.

Uniqueness: 5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride is unique due to its specific structural features, such as the presence of the azetidine ring and the chlorophenyl group

Properties

IUPAC Name

5-(azetidin-3-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O.ClH/c12-9-3-1-2-7(4-9)10-14-11(16-15-10)8-5-13-6-8;/h1-4,8,13H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVYVROZEUXPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C3=CC(=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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